3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-4-methylene-1-oxa-3-azaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes an oxazolidinone ring fused with a spirocyclic system
Scientific Research Applications
3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antitumor activity, particularly against human lung cancer, breast cancer, and cervical cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Its interactions with biological systems are studied to understand its mechanism of action and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminophenol with α-glycolic acid or lactic acid, followed by metal-catalyzed oxidative cyclization . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal catalysts, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Metal catalysts such as palladium or platinum.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines.
Major Products Formed
Mechanism of Action
The mechanism of action of 3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one
- 3-Methylene-1-oxaspiro[4.5]decan-2-one
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Uniqueness
3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one stands out due to its specific ethyl and methylene substitutions, which confer unique chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-ethyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-12-9(2)11(14-10(12)13)7-5-4-6-8-11/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKDPLQJMWNDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C)C2(CCCCC2)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.